tert-Butyl ((S)-1-hydroxy-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)carbamate
Overview
Description
The compound tert-Butyl ((S)-1-hydroxy-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)carbamate is a synthetically derived molecule used in various scientific research applications. This compound is characterized by its complex molecular structure, incorporating elements such as tert-butyl, tetrahydropyran, and carbamate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl ((S)-1-hydroxy-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)carbamate is typically synthesized through a multi-step process involving the reaction of tert-butyl carbamate with a chiral alcohol and tetrahydropyran intermediate. The synthesis usually begins with the protection of the alcohol group, followed by a nucleophilic substitution reaction to introduce the desired substituents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve scalable reactions with optimized conditions to maximize yield and purity. This includes controlled temperatures, pressures, and the use of catalysts or reagents to facilitate the reaction steps.
Chemical Reactions Analysis
Types of Reactions it Undergoes
The compound tert-Butyl ((S)-1-hydroxy-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)carbamate can undergo various chemical reactions, such as:
Oxidation: The alcohol group can be oxidized to form a carbonyl compound.
Reduction: The carbamate group can be reduced under specific conditions.
Substitution: The tetrahydropyran ring can participate in substitution reactions.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Conditions vary based on the reaction type, with careful control of temperature and pH being crucial.
Major Products
The major products from these reactions include oxidized carbamate derivatives, reduced alcohol derivatives, and substituted pyran compounds.
Scientific Research Applications
tert-Butyl ((S)-1-hydroxy-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)carbamate is utilized in several research fields:
Chemistry: As a reagent in organic synthesis to study reaction mechanisms and develop new compounds.
Biology: In the study of biochemical pathways and interactions involving carbamate derivatives.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. Its specific structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. This inhibition can alter biochemical pathways, making the compound valuable in studying metabolic processes and drug interactions.
Comparison with Similar Compounds
Compared to similar compounds, tert-Butyl ((S)-1-hydroxy-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)carbamate stands out due to its unique combination of functional groups and stereochemistry.
List of Similar Compounds
tert-Butyl ((S)-1-hydroxy-3-((R)-tetrahydro-2H-pyran-4-yl)propan-2-yl)carbamate
tert-Butyl ((R)-1-hydroxy-3-((S)-tetrahydro-2H-pyran-3-yl)propan-2-yl)carbamate
N-tert-Butylcarbamate derivatives with different substituent patterns
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-hydroxy-3-[(3R)-oxan-3-yl]propan-2-yl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4/c1-13(2,3)18-12(16)14-11(8-15)7-10-5-4-6-17-9-10/h10-11,15H,4-9H2,1-3H3,(H,14,16)/t10-,11+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GABXFEMVHFECFK-MNOVXSKESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCCOC1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C[C@H]1CCCOC1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601119783 | |
Record name | 1,1-Dimethylethyl N-[(1S)-1-(hydroxymethyl)-2-[(3R)-tetrahydro-2H-pyran-3-yl]ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601119783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942144-43-6 | |
Record name | 1,1-Dimethylethyl N-[(1S)-1-(hydroxymethyl)-2-[(3R)-tetrahydro-2H-pyran-3-yl]ethyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=942144-43-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-[(1S)-1-(hydroxymethyl)-2-[(3R)-tetrahydro-2H-pyran-3-yl]ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601119783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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